2-Fluoro-5-iodo-3-methylbenzoic acid

Description

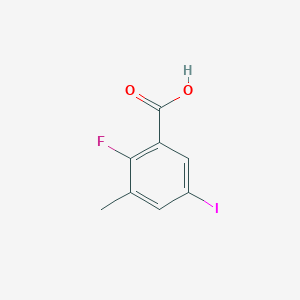

2-Fluoro-5-iodo-3-methylbenzoic acid is a halogenated benzoic acid derivative characterized by a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 3-position of the aromatic ring. The methyl group at position 3 may improve lipophilicity, impacting solubility and pharmacokinetic properties in pharmaceutical contexts.

This compound is structurally analogous to intermediates used in drug discovery, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s utility as a leaving group .

Properties

Molecular Formula |

C8H6FIO2 |

|---|---|

Molecular Weight |

280.03 g/mol |

IUPAC Name |

2-fluoro-5-iodo-3-methylbenzoic acid |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |

InChI Key |

ZNYJZXCHBPJGIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 3-Methylbenzoic Acid Derivatives

3-Methylbenzoic acid or its derivatives serve as the starting point. The methyl group at the 3-position is typically introduced or already present in commercially available substrates.

Iodination at the 5-Position

Several methods for selective iodination at the 5-position of 3-methylbenzoic acid derivatives have been reported:

Diazotization followed by iodination (Sandmeyer-type reaction):

This classical approach involves converting an amino group at the 5-position into a diazonium salt, which is then substituted by iodine. For example, 2-amino-5-methylbenzoic acid derivatives can be diazotized using sodium nitrite and hydrochloric acid at low temperature (0–5 °C), followed by treatment with potassium iodide to introduce the iodine substituent at the 5-position. This method yields 5-iodo-2-methylbenzoic acid derivatives in good yields (~86–96%).Iodination using iodine and oxidizing agents:

Direct iodination of 2-methylbenzoic acid with iodine in the presence of oxidizing agents has been reported but often suffers from low yields and poor selectivity (18–33%) and may involve hazardous reagents such as thallium salts or strong oxidants.Improved iodination via controlled reaction conditions:

Patents describe optimized conditions using potassium iodide and potassium iodate with methyl o-aminobenzoate under controlled temperature and acidic conditions to obtain intermediates that are subsequently converted to iodinated benzoic acids with high purity and yield.

Methyl Ester Intermediates and Functional Group Transformations

Some synthetic routes utilize methyl ester intermediates of 2-hydroxy-5-iodo-3-methylbenzoic acid for better handling and selective transformations:

Methylation of 3-methyl salicylic acid derivatives using dimethyl sulfate and potassium carbonate in the presence of phase transfer catalysts produces methyl esters that can be iodinated efficiently with sodium iodide and sodium hypochlorite.

Subsequent hydrolysis of methyl esters yields the target benzoic acid derivatives.

Comparative Data Table of Preparation Methods

Research Discoveries and Advances

The use of 1-arylbenziodoxolones as fluorination precursors represents a significant advancement, enabling rapid and efficient fluorination under mild conditions, which is particularly useful for radiolabeling applications and complex substituted benzoic acids.

Improved iodination methods that avoid toxic thallium salts and harsh oxidants have been developed, enhancing safety and scalability for industrial synthesis.

The methyl ester intermediate strategy allows for better control in multi-step syntheses and higher overall yields of iodinated and fluorinated benzoic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-Fluoro-5-iodo-3-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeling agent in positron emission tomography (PET) imaging.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-fluoro-5-iodo-3-methylbenzoic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functional group protection. For fluorinated benzoic acids, intermediates like 2-fluoro-4-methoxybenzoic acid can be prepared via HOBr-mediated cleavage of methylketones (e.g., 2-fluoro-4-methoxyacetophenone), followed by demethylation using BBr₃ . Yield optimization requires precise stoichiometric control (e.g., 570% yield reported for demethylation with BBr₃) and purification via high-pressure liquid chromatography (HPLC) using a C18 column with acetic acid/methanol/water eluent .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a tightly sealed container under dry, inert conditions (e.g., argon) at ambient temperatures. Avoid light exposure, as iodinated compounds are often photosensitive. Use glove boxes for handling toxic intermediates, and follow OSHA guidelines for waste disposal (e.g., separate halogenated and non-halogenated waste streams) .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) for fluorine and iodine coupling analysis, LC-MS for purity assessment, and X-ray crystallography for resolving stereochemical ambiguities. For fluorinated analogs, HPLC with UV detection (λ = 254 nm) is effective for purity >95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for fluorinated benzoic acid synthesis?

- Methodological Answer : Discrepancies often arise from reaction scale, reagent purity, or purification methods. For example, BBr₃-mediated demethylation yields vary (570% in small-scale vs. lower in bulk). Validate protocols using controlled replicates and optimize column chromatography (e.g., silica columns with ethyl acetate/petroleum ether) to improve reproducibility .

Q. What strategies are effective for introducing iodine at the 5-position without overhalogenation?

- Methodological Answer : Use directed ortho-metalation (DoM) with a directing group (e.g., methyl at C3) to selectively iodinate C5. Alternatively, employ Ullmann coupling with CuI catalysts under inert conditions. Monitor reaction progress via TLC to prevent di-iodination .

Q. How does the methyl group at C3 influence the compound’s reactivity in drug-intermediate applications?

- Methodological Answer : The methyl group enhances steric hindrance, reducing unwanted nucleophilic attacks at C3. This is critical in synthesizing bioactive analogs (e.g., agrochemicals or kinase inhibitors). Computational modeling (DFT) can predict regioselectivity in further functionalization .

Q. What safety protocols are essential when scaling up synthesis of halogenated benzoic acids?

- Methodological Answer : Implement engineering controls (e.g., fume hoods, closed-system reactors) to handle volatile intermediates like BBr₃. Use personal protective equipment (PPE) rated for halogen acids, and establish emergency neutralization protocols (e.g., sodium bicarbonate for acid spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.